REACTION_CXSMILES
|
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.[O:12]1[C:16]([C:17]2[CH:22]=[CH:21][C:20]([CH2:23][OH:24])=[CH:19][CH:18]=2)=[CH:15][N:14]=[CH:13]1>ClCCl>[O:12]1[C:16]([C:17]2[CH:18]=[CH:19][C:20]([CH:23]=[O:24])=[CH:21][CH:22]=2)=[CH:15][N:14]=[CH:13]1 |f:0.1|
|
Name
|
|
Quantity
|
517 mg
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
280 mg
|
Type
|
reactant
|
Smiles
|
O1C=NC=C1C1=CC=C(C=C1)CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified through flash column chromatography (n-hexane:ethyl acetate=2:1)
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
O1C=NC=C1C1=CC=C(C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 115 mg | |
YIELD: CALCULATEDPERCENTYIELD | 41.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |